![molecular formula C22H27NO6S B11002537 N-{2-[(4-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]propanoyl}-L-methionine](/img/structure/B11002537.png)
N-{2-[(4-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]propanoyl}-L-methionine
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Overview
Description
2-[2-({4-METHYL-6-OXO-6H,7H,8H,9H,10H-CYCLOHEXA[C]CHROMEN-3-YL}OXY)PROPANAMIDO]-4-(METHYLSULFANYL)BUTANOIC ACID is a complex organic compound with a unique structure that includes a chromen ring system
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The chromen ring can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups attached to the chromen ring.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups. Common reagents and conditions for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-[2-({4-METHYL-6-OXO-6H,7H,8H,9H,10H-CYCLOHEXA[C]CHROMEN-3-YL}OXY)PROPANAMIDO]-4-(METHYLSULFANYL)BUTANOIC ACID has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: Used in the development of new materials and chemical products.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with molecular targets such as enzymes and receptors. The chromen ring system allows it to bind to specific sites on these targets, influencing their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar compounds include:
- 2-({3-methyl-6-oxo-6H,7H,8H,9H,10H-cyclohexa[c]chromen-1-yl}oxy)acetic acid
- 2-({4-methyl-6-oxo-6h,7h,8h,9h,10h-cyclohexa[c]chromen-3-yl}oxy)acetic acid These compounds share structural similarities with 2-[2-({4-METHYL-6-OXO-6H,7H,8H,9H,10H-CYCLOHEXA[C]CHROMEN-3-YL}OXY)PROPANAMIDO]-4-(METHYLSULFANYL)BUTANOIC ACID but differ in their functional groups and specific applications. The uniqueness of the compound lies in its specific functionalization, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C22H27NO6S |
---|---|
Molecular Weight |
433.5 g/mol |
IUPAC Name |
(2S)-2-[2-[(4-methyl-6-oxo-7,8,9,10-tetrahydrobenzo[c]chromen-3-yl)oxy]propanoylamino]-4-methylsulfanylbutanoic acid |
InChI |
InChI=1S/C22H27NO6S/c1-12-18(28-13(2)20(24)23-17(21(25)26)10-11-30-3)9-8-15-14-6-4-5-7-16(14)22(27)29-19(12)15/h8-9,13,17H,4-7,10-11H2,1-3H3,(H,23,24)(H,25,26)/t13?,17-/m0/s1 |
InChI Key |
OVWWBQCEJLPKSS-RUINGEJQSA-N |
Isomeric SMILES |
CC1=C(C=CC2=C1OC(=O)C3=C2CCCC3)OC(C)C(=O)N[C@@H](CCSC)C(=O)O |
Canonical SMILES |
CC1=C(C=CC2=C1OC(=O)C3=C2CCCC3)OC(C)C(=O)NC(CCSC)C(=O)O |
Origin of Product |
United States |
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